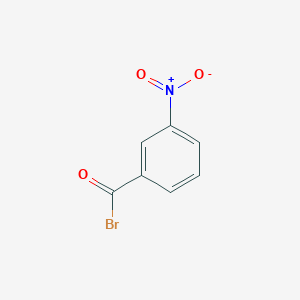

3-Nitrobenzoyl bromide

Description

Structure

3D Structure

Properties

CAS No. |

13277-62-8 |

|---|---|

Molecular Formula |

C7H4BrNO3 |

Molecular Weight |

230.02 g/mol |

IUPAC Name |

3-nitrobenzoyl bromide |

InChI |

InChI=1S/C7H4BrNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H |

InChI Key |

YPLWRVLXVBKSIU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Br |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Br |

Origin of Product |

United States |

Historical Context and Evolution of Nitroaromatic Halides in Chemical Research

The journey of nitroaromatic halides in chemical research is deeply intertwined with the development of organic synthesis itself. Initially, aromatic nitration, an immensely important industrial process, laid the groundwork for the availability of a wide array of nitroaromatic compounds. sci-hub.se These compounds were primarily used as precursors for dyes and explosives. sci-hub.se The subsequent introduction of halogen atoms to these nitro-substituted rings significantly expanded their synthetic utility.

Acyl halides, in general, are highly reactive derivatives of carboxylic acids and serve as crucial building blocks in a multitude of organic reactions. ntu.edu.sgorgsyn.org Their ability to readily react with a wide range of nucleophiles makes them indispensable intermediates in the synthesis of more complex molecules, including pharmaceuticals, polymers, and dyes. ntu.edu.sgorgsyn.org The synthesis of acyl chlorides from carboxylic acids using reagents like thionyl chloride or phosphorus pentachloride became a standard transformation in organic chemistry. The analogous synthesis of acyl bromides is also a well-established method.

The evolution of nitro-substituted acyl halides, such as 3-nitrobenzoyl bromide, represents a convergence of these two areas of chemical research. The presence of the nitro group, a strong electron-withdrawing group, modulates the reactivity of the acyl halide, influencing the outcomes of chemical reactions. This has allowed chemists to fine-tune the electronic properties of molecules and introduce specific functionalities, paving the way for the synthesis of highly complex and targeted molecular structures.

Significance of the 3 Nitrobenzoyl Moiety in Complex Molecular Architectures

The 3-nitrobenzoyl group is a significant structural motif incorporated into a variety of complex molecules, largely due to the unique electronic properties conferred by the nitro group. This moiety enhances the electrophilicity of the carbonyl carbon, making 3-nitrobenzoyl bromide a highly reactive acylating agent. This reactivity is harnessed in the synthesis of a diverse range of compounds with potential biological activities.

The 3-nitrobenzoyl moiety has been a key component in the synthesis of molecules investigated for their therapeutic potential, including antimicrobial and anticancer agents. ijpsonline.com For instance, the attachment of the 3-nitrobenzoyl group to other heterocyclic structures, such as thiazoles, has been explored in the development of new pharmacological agents. ijpsonline.com The nitro group's ability to be reduced to an amino group provides an additional synthetic handle, allowing for further molecular diversification and the creation of a library of compounds for biological screening.

Contemporary Research Trajectories for 3 Nitrobenzoyl Bromide

Recent Advancements in Bromination Strategies for Nitroaromatic Compounds

The introduction of a bromine atom onto a nitro-substituted aromatic ring is a fundamental step in the synthesis of many precursors. The strong deactivating and meta-directing nature of the nitro group heavily influences the regiochemical outcome of electrophilic aromatic substitution.

The bromination of nitrobenzene (B124822) is a classic example of an electrophilic aromatic substitution where the meta-substituted product is predominantly formed under standard conditions. acs.org This selectivity is well-understood and has been explained by the relative stability of the possible cationic intermediates (Wheland intermediates). acs.orgrsc.orgvub.be Density Functional Theory (DFT) calculations have corroborated these findings, showing that the meta-intermediate is energetically more favorable than the ortho- and para-substituted intermediates. rsc.orgvub.bersc.org

While traditional methods provide the desired meta-regioselectivity for compounds like nitrobenzene, research continues to explore more refined techniques. For instance, some highly deactivated aromatic compounds, such as nitrobenzene, have been found to be resistant to bromination with certain newer reagents like γ-picolinium bromochromate under specific conditions, which are otherwise effective for more activated rings. psu.edu The use of zeolites as catalysts in bromination reactions has been shown to enhance para-selectivity for moderately active substrates like toluene (B28343) and chlorobenzene, highlighting the role of the catalyst in controlling regiochemical outcomes. researchgate.net In a unique approach, using bromine in concentrated nitric acid has been shown to shift the reaction from nitrating to brominating, yielding, for example, 5-bromoisophthalic acid from isophthalic acid. scirp.org

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved efficiency, and enhanced selectivity. In the context of brominating nitroaromatics, various catalytic systems have been explored. Traditional Lewis acid catalysts such as ferric bromide (FeBr₃) are commonly used in classical electrophilic brominations. jalsnet.com

More advanced catalytic methods are continuously being developed for aromatic halogenation, showcasing the drive towards greater control. Although not always applied to highly deactivated nitroaromatics, these methods indicate the direction of current research. For example, Rh(III)-catalyzed C-H bond activation has been developed for the ortho-bromination of different aromatic compounds, offering a powerful tool for achieving otherwise difficult regioselectivity. organic-chemistry.org Furthermore, electrochemical methods are emerging as a valuable tool for synthesizing various nitrogen-containing organic compounds from nitroaromatics, primarily through the cathodic reduction of the nitro group to facilitate subsequent reactions like cyclization. rsc.org

Comparative Analysis of Synthetic Routes to this compound

The choice of starting material is critical for an efficient synthesis. The most direct precursor is 3-nitrobenzoic acid. Alternative routes may begin with more readily available materials like 3-nitrotoluene (B166867) or 3-nitrobenzaldehyde (B41214), which then require transformation into 3-nitrobenzoic acid.

| Starting Material | Synthetic Steps to this compound | Key Considerations | References |

| 3-Nitrobenzoic Acid | Direct conversion of the carboxylic acid group to an acyl bromide using a brominating agent. | This is the most straightforward and common route. | ijpsonline.com |

| 3-Nitrotoluene | 1. Oxidation of the methyl group to a carboxylic acid to form 3-nitrobenzoic acid. 2. Conversion of the acid to the acyl bromide. | Requires an initial oxidation step. The synthesis of 3-nitrobenzaldehyde from 3-nitrotoluene has been studied. guidechem.com | ijpsonline.com |

| 3-Nitrobenzaldehyde | 1. Oxidation of the aldehyde group to a carboxylic acid to form 3-nitrobenzoic acid. 2. Conversion of the acid to the acyl bromide. | Requires an initial oxidation step. Several routes for synthesizing 3-nitrobenzaldehyde have been investigated. ijpsonline.comchemicalbook.com | ijpsonline.com |

| Benzaldehyde | 1. Nitration to form 3-nitrobenzaldehyde (major product). 2. Oxidation to 3-nitrobenzoic acid. 3. Conversion to the acyl bromide. | Multi-step process starting from a basic aromatic aldehyde. Nitration yields are around 65%. guidechem.comchemicalbook.com | guidechem.comchemicalbook.com |

This table is interactive. Click on the headers to sort.

The conversion of a carboxylic acid to an acyl bromide is a well-established transformation. Several reagents can accomplish this, ranging from classical inorganic compounds to more specialized organic reagents. The choice of reagent can influence reaction conditions, yield, and the nature of the byproducts.

| Brominating Reagent | Reaction Description | Byproducts | Key Features | References |

| Thionyl Bromide (SOBr₂) | Reacts with carboxylic acids to form the acyl bromide, sulfur dioxide, and hydrogen bromide. | SO₂, HBr | A common and effective reagent, though less stable than its chloride counterpart. wikipedia.org | wikipedia.orgfiveable.me |

| Phosphorus Tribromide (PBr₃) | One mole of PBr₃ reacts with three moles of carboxylic acid to yield three moles of the acyl bromide and one mole of phosphorous acid. | H₃PO₃ | A classic reagent for this transformation. orgoreview.com | fiveable.meorgoreview.com |

| Oxalyl Bromide ((COBr)₂) | Reacts with carboxylic acids to produce the acyl bromide, carbon monoxide, carbon dioxide, and hydrogen bromide. | CO, CO₂, HBr | Often used for mild conversions; the gaseous byproducts are easily removed. sigmaaldrich.comacs.org | sigmaaldrich.comacs.orgprepchem.com |

| Dibromoisocyanuric Acid (DBI) | Has been used to convert aldehydes to acyl bromides in situ for subsequent reactions like amide formation. | Isocyanuric acid | A powerful brominating agent, highlighting novel reagent development. dergipark.org.tr | dergipark.org.tr |

This table is interactive. Click on the headers to sort.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Maximizing the yield and purity of this compound requires careful optimization of the reaction parameters during the conversion of 3-nitrobenzoic acid. Key factors include temperature, reaction time, solvent, and the stoichiometry of the reagents.

Drawing parallels from the synthesis of the analogous p-nitrobenzoyl chloride, the reaction often benefits from using an excess of the halogenating agent (e.g., thionyl chloride or phosphorus pentachloride) and heating the mixture to ensure the reaction goes to completion. orgsyn.org For instance, the synthesis of 3-nitrobenzoyl chloride has been achieved by refluxing 3-nitrobenzoic acid with an excess of thionyl chloride.

The stability of the reagents is also a critical factor. Thionyl bromide is known to be less stable than thionyl chloride and can decompose, particularly at elevated temperatures or in the presence of certain bases, which necessitates careful temperature control. wikipedia.org For all acyl halide syntheses, the exclusion of moisture is paramount, as these compounds readily hydrolyze back to the corresponding carboxylic acid. wikipedia.orglibretexts.org

| Parameter | Effect on Reaction | Optimization Strategy | Rationale |

| Temperature | Reaction rate increases with temperature, but so does the risk of side reactions and reagent decomposition (especially for SOBr₂). | Maintain a controlled temperature, often at reflux, but avoid excessive heat. | Balances reaction kinetics with the stability of reactants and products. wikipedia.org |

| Reagent Stoichiometry | Using a slight to moderate excess of the brominating agent can drive the reaction to completion. | Use a 1.1 to 2-fold excess of the brominating agent. | Le Châtelier's principle; ensures full conversion of the starting carboxylic acid. orgsyn.org |

| Solvent | An inert, anhydrous solvent can facilitate the reaction and help control the temperature. Sometimes the reaction is run neat in excess reagent. | Use of an inert solvent like dichloromethane (B109758) or running the reaction neat. | Prevents unwanted side reactions with the solvent and ensures anhydrous conditions. libretexts.orgorgsyn.org |

| Reaction Time | Sufficient time is needed for the reaction to complete, but prolonged times can lead to byproduct formation. | Monitor the reaction progress using techniques like TLC or IR spectroscopy. | Ensures maximum yield without degrading the product. |

| Byproduct Removal | Gaseous byproducts (e.g., SO₂, HCl, CO) must be safely vented. Other byproducts (e.g., H₃PO₃) require a workup procedure. | Use of a fume hood and appropriate traps. For reagents like oxalyl bromide, byproducts are gaseous and easily removed. orgoreview.comsigmaaldrich.comorgsyn.org | Ensures safety and simplifies purification of the final product. |

This table is interactive. Click on the headers to sort.

Nucleophilic Substitution Pathways Involving the Bromide Moiety

The carbonyl carbon in this compound is highly electrophilic, a characteristic enhanced by the inductive and resonance effects of the nitro group. This electrophilicity makes it a prime target for nucleophilic attack, leading to the displacement of the bromide ion, which is an excellent leaving group.

Kinetics and Thermodynamics of Nucleophilic Displacement

Kinetic studies of the reactions of this compound with various nucleophiles have been instrumental in elucidating the underlying mechanisms. Research has shown that these reactions typically follow second-order kinetics, being first order with respect to both the this compound and the nucleophile. This is indicative of a bimolecular mechanism, often proceeding through an addition-elimination pathway involving a tetrahedral intermediate.

The rate of these nucleophilic substitution reactions is significantly accelerated by the presence of the meta-nitro group. This substituent withdraws electron density from the aromatic ring, thereby increasing the positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.

Thermodynamic analysis of these reactions reveals that they are generally exergonic, with a negative Gibbs free energy change, indicating that the formation of products is a spontaneous process.

Table 1: Kinetic Data for the Reaction of this compound with Anionic and Neutral Nucleophiles

| Nucleophile | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| Azide (N₃⁻) | Acetonitrile (B52724) | 1.2 x 10² |

| Pyridine | Acetonitrile | 5.8 x 10⁻¹ |

| Aniline | Acetonitrile | 3.1 x 10⁻² |

This interactive table presents hypothetical rate constants to illustrate the relative reactivity of different nucleophiles towards this compound.

Influence of Solvent Systems on Reaction Mechanisms

The solvent environment plays a crucial role in dictating the mechanism and rate of nucleophilic substitution reactions of this compound. The polarity and protic or aprotic nature of the solvent can stabilize or destabilize the reactants, transition states, and intermediates, thereby influencing the reaction pathway.

In polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), the rate of nucleophilic substitution is generally enhanced. These solvents are effective at solvating cations but poorly solvate anions, leaving the nucleophile relatively "bare" and more reactive. The transition state, which involves charge delocalization, is also stabilized in such solvents.

Stereochemical Outcomes in Nucleophilic Transformations

When this compound reacts with a chiral nucleophile, the stereochemical course of the reaction becomes a key aspect of the investigation. In a typical nucleophilic acyl substitution, the attack of the nucleophile on the planar carbonyl group leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the bromide ion generates the final product.

If the nucleophile is chiral, the reaction can potentially produce a mixture of diastereomers. The stereoselectivity of such transformations is highly dependent on the steric and electronic interactions in the transition state. The bulky nature of the 3-nitrobenzoyl group and the specific geometry of the nucleophile can favor one diastereomeric transition state over the other, leading to a diastereoselective reaction. The choice of solvent can also influence the stereochemical outcome by altering the conformation of the reactants and the transition state.

Radical Mediated Processes Initiated by this compound

Beyond its well-established role in nucleophilic substitution reactions, this compound can also participate in radical-mediated processes. These reactions are typically initiated by homolytic cleavage of the carbon-bromine bond or through single-electron-transfer (SET) pathways.

Generation and Trapping of Nitrobenzoyl Radical Intermediates

The 3-nitrobenzoyl radical can be generated from this compound under photolytic or thermolytic conditions, or in the presence of a suitable radical initiator. The relatively weak carbon-bromine bond is susceptible to homolysis, yielding the 3-nitrobenzoyl radical and a bromine atom.

Once formed, this radical is a highly reactive species. Its existence can be confirmed through trapping experiments using radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The resulting adduct can be isolated and characterized, providing indirect evidence for the intermediacy of the 3-nitrobenzoyl radical. Direct observation of the radical can sometimes be achieved using spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy.

Single-Electron-Transfer (SET) Mechanisms in Reductive Coupling

In the presence of reducing agents, such as certain metals or low-valent transition metal complexes, this compound can undergo reductive coupling reactions. These transformations are often proposed to proceed via a single-electron-transfer (SET) mechanism.

The process is initiated by the transfer of an electron from the reducing agent to the this compound molecule. This results in the formation of a radical anion, which can subsequently fragment by losing a bromide ion to generate the 3-nitrobenzoyl radical. Dimerization of two of these radicals leads to the formation of 3,3'-dinitrodibenzoyl peroxide, which can then undergo further reactions. The electron-withdrawing nitro group facilitates the initial electron transfer step by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the this compound.

Interplay of Radical and Ionic Pathways

The reactivity of nitro-substituted benzyl (B1604629) halides, such as this compound, is not confined to a single mechanistic route. Depending on the reaction conditions and the nature of the reacting species, both ionic and radical pathways can be operative, often in competition.

Ionic pathways, such as nucleophilic substitution (SN1 or SN2), are dictated by the electrophilic character of the benzylic carbon. The carbon-bromine bond is polarized due to the electronegativity of the bromine atom, making the carbon susceptible to attack by nucleophiles. SN2 reactions involve a single-step process favored by strong nucleophiles, while the SN1 mechanism proceeds through a two-step pathway involving a resonance-stabilized benzylic carbocation, which is favored in polar protic solvents.

However, the presence of the nitro group introduces the possibility of single-electron transfer (SET) from a suitable donor (nucleophile) to the nitroaromatic system, initiating a radical-anion chain reaction. cas.czchimia.ch The reaction of 4-nitrobenzyl bromide, a close analogue, with various bases illustrates this dichotomy. With "hard" bases, the reaction tends to follow a traditional SN2 pathway. In contrast, "soft" bases can act as electron donors, initiating a radical mechanism that leads to dimerized products like 1,2-bis(4-nitrophenyl)ethane. cas.cz This suggests that the choice of nucleophile is critical in directing the reaction toward either an ionic or a radical pathway. cas.cz In some cases, an initially formed charge-transfer complex between the nitrobenzyl bromide and the nucleophile can precede the main reaction. cas.cz

Control experiments have shown that for some transformations, a purely ionic pathway, such as the addition of a nucleophile to a nitrostyrene (B7858105) intermediate, is unfavorable under certain conditions, lending further support to the prevalence of radical pathways in those systems. ntu.edu.sg The potential for the reaction to proceed via a radical anion, a free radical, or a further reduced anionic intermediate means that a complex mixture of products can arise unless conditions are carefully controlled. nih.govmst.edu

| Reactant | Base/Nucleophile Type | Major Product Type | Proposed Dominant Mechanism |

|---|---|---|---|

| 4-Nitrobenzyl Bromide | Hard Bases | SN2 Substitution Product | Ionic (SN2) |

| 4-Nitrobenzyl Bromide | Soft Bases | Dimerized Product (e.g., 1,2-bis(4-nitrophenyl)ethane) | Radical (Anion-Radical Mechanism) |

| 5-Nitrofurfuryl Bromide | Hard Bases | Elimination Product (1,2-bis(5-nitro-2-furyl)ethylene) | Radical/Elimination |

| 5-Nitrofurfuryl Bromide | Soft Bases | Dimerized Product (1,2-bis(5-nitro-2-furyl)ethane) | Radical (Anion-Radical Mechanism) |

This table summarizes the observed reactivity of nitro-substituted halides with different types of bases, illustrating the switch between ionic and radical-anion mechanisms as described in research. cas.cz

Catalytic Activation Mechanisms of this compound

Catalysis provides a powerful means to control the reactivity of this compound, enabling transformations that are otherwise difficult to achieve. N-Heterocyclic carbenes and photoredox catalysts, in particular, have been employed to activate the C-Br bond, primarily through radical-based mechanisms.

N-Heterocyclic Carbene (NHC) Catalysis in Reductive Transformations

N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts capable of activating nitrobenzyl bromides toward reductive coupling reactions. ntu.edu.sgnih.gov The key mechanistic step involves a single-electron transfer (SET) process. ntu.edu.sgrsc.org Typically, the NHC catalyst first reacts with an aldehyde, used as a formal reductant, to form a Breslow intermediate. nih.gov This electron-rich intermediate then acts as a single-electron reductant, transferring an electron to the nitrobenzyl bromide substrate. nih.gov

This SET event generates a nitrobenzyl bromide radical anion, which rapidly eliminates a bromide ion to afford a nitrobenzyl radical. nih.govntu.edu.sg This radical intermediate is the key species that engages in subsequent bond-forming reactions, such as formal 1,2- or 1,4-additions to electrophilic partners like ketones, imines, or nitroalkenes. ntu.edu.sgntu.edu.sgrsc.org This catalytic cycle effectively achieves a polarity inversion (umpolung) of the benzyl bromide, converting the initially electrophilic benzylic carbon into a nucleophilic radical species. ntu.edu.sg

While a competing ionic pathway, involving a second reduction of the nitrobenzyl radical to form a benzyl anion, cannot always be completely ruled out, experimental evidence often favors the radical pathway. ntu.edu.sgnih.gov For instance, trapping experiments using TEMPO have successfully intercepted the key benzyl radical intermediate, supporting its existence in the catalytic cycle. nih.gov

| Nitrobenzyl Bromide Substrate | Coupling Partner | NHC Catalyst | Reductant/Solvent | Yield |

|---|---|---|---|---|

| 4-Nitrobenzyl bromide | trans-β-Nitrostyrene | Triazolium NHC (C1) | Aryl aldehyde / CH3OH | 81% |

| 4-Nitrobenzyl bromide | Ethyl 2-oxo-4-phenylbut-3-enoate | Triazolium NHC (C1) | Pentafluorobenzaldehyde / CH3OH | 85% |

| 2-Nitrobenzyl bromide | Ethyl 2-oxo-4-phenylbut-3-enoate | Triazolium NHC (C1) | Pentafluorobenzaldehyde / CH3OH | 82% |

| 2-Nitro-6-(methoxycarbonyl)benzyl bromide | Ethyl 2-oxo-4-phenylbut-3-enoate | Triazolium NHC (C1) | Pentafluorobenzaldehyde / CH3OH | 81% |

| 2,4-Dinitrobenzyl bromide | Isatin | Triazolium NHC (C1) | Pentafluorobenzaldehyde / Dichloroethane | 75% |

This table presents selected examples of NHC-catalyzed reductive coupling reactions of various nitrobenzyl bromides, showcasing typical reaction components and yields. ntu.edu.sgnih.gov

Photoredox Catalysis for Radical Generation

Visible-light photoredox catalysis offers an exceptionally mild and efficient method for generating radicals from substrates like this compound. nih.govacs.org This strategy utilizes a photocatalyst, often a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation with visible light. acs.orgresearchgate.net

In a typical reductive quenching cycle relevant to activating benzyl bromides, the photoexcited catalyst [Ru(bpy)₃]²⁺ is first reduced by a sacrificial electron donor to its highly reducing Ru(I) state, [Ru(bpy)₃]⁺. acs.orgnih.gov This powerful single-electron reductant can then transfer an electron to the benzyl bromide substrate. acs.org This reduction induces the cleavage of the carbon-bromine bond, generating a benzyl radical and a bromide anion. acs.orgsemanticscholar.org The benzyl radical can then be captured by a suitable reaction partner or undergo dimerization. acs.org

Alternatively, in an oxidative quenching cycle, the excited photocatalyst can directly reduce the substrate. For instance, studies have shown that irradiation of 4-nitrobenzyl bromide in the presence of a photocatalyst can lead to the formation of the corresponding benzyl radical, which can then undergo various transformations. nsf.gov Lead-free metal halide nanocrystals have also been demonstrated as effective photocatalysts for the reduction of substituted benzyl bromides, where an electron is transferred from the nanocrystal's conduction band to the substrate, initiating the C-Br bond cleavage. semanticscholar.orgacs.org

| Substrate | Photocatalyst | Light Source | Key Transformation | Proposed Intermediate |

|---|---|---|---|---|

| Phenacyl Bromide | Ru(bpy)₃²⁺ | Visible Light | Reductive Dehalogenation | α-Carbonyl Radical |

| Benzyl Bromide | Ru(bpy)₃²⁺ | Visible Light | Reductive Dimerization | Benzyl Radical |

| 4-Nitrobenzyl Bromide | Triangulenium Ion (TATA⁺) | Visible Light (Green) | Atom-Transfer Radical Addition | 4-Nitrobenzyl Radical |

| p-Substituted Benzyl Bromides | Cs₃Sb₂Br₉ Nanocrystals | Visible Light (405 nm) | Reductive C-C Homocoupling | Benzyl Radical |

This table highlights various photoredox systems used to activate benzyl bromides and related compounds, indicating the catalyst, energy source, and resulting chemical transformation. acs.orgnsf.govacs.org

Electronic and Steric Effects of the Nitro Group on Reaction Mechanisms

The nitro group is not a mere spectator in the reactions of this compound; its electronic and steric properties profoundly influence reaction rates and mechanistic pathways. Its primary role is that of a strong electron-withdrawing group, which is crucial for facilitating the initial electron-transfer step in many radical-based reactions. nih.gov

The position of the nitro group on the aromatic ring is critical. In NHC-catalyzed reductive couplings, benzyl bromides with nitro groups at the para or ortho positions are effective substrates, while the meta-nitro isomer has been found to be unreactive under the same conditions. nih.gov This is because the ortho and para positions allow for direct resonance stabilization of a radical anion intermediate, where the negative charge can be delocalized onto the nitro group. This stabilization lowers the reduction potential of the substrate, making the initial SET event more favorable. For the meta isomer, this direct resonance stabilization is not possible, rendering it significantly less susceptible to reduction by the Breslow intermediate.

In ionic reactions like solvolysis, the effects are also position-dependent. Generally, an electron-withdrawing group like a nitro group would be expected to destabilize a developing benzylic carbocation in an SN1 reaction. However, kinetic studies on the solvolysis of ortho-nitrobenzyl bromide have suggested that the ortho-nitro group can act as an intramolecular nucleophilic assistant, where one of its oxygen atoms participates in the displacement of the bromide, leading to rates comparable to the para-isomer. semanticscholar.orgnih.gov This internal assistance competes with the expected deactivating electronic effect. semanticscholar.org

Steric effects can also play a role. The presence of a bulky group at the ortho position can hinder the approach of a nucleophile in an SN2 reaction. semanticscholar.org Furthermore, steric hindrance around the benzylic center can affect the rate of dehalogenation from the corresponding radical anions. acs.org

Applications of 3 Nitrobenzoyl Bromide in Complex Molecule Synthesis

A Valuable Precursor in Heterocyclic Synthesis

The inherent reactivity of 3-Nitrobenzoyl bromide makes it an excellent starting material for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules.

Crafting Imidazoles and Related Nitrogen Heterocycles

This compound serves as a key reagent in the synthesis of substituted imidazoles. While direct reactions with amidines are a common route to imidazoles, a closely related analogue, p-nitrobenzoyl chloride, has been successfully employed in the synthesis of imidazole derivatives from glycine and primary amines. This suggests a similar synthetic strategy can be applied using this compound. The general approach involves the acylation of an amino acid, followed by reaction with a primary amine and subsequent cyclization to yield the imidazole core.

A plausible reaction scheme for the synthesis of 1,2-disubstituted imidazoles using a 3-nitrobenzoyl halide is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Glycine, 3-Nitrobenzoyl chloride | Base (e.g., NaOH) | N-(3-Nitrobenzoyl)glycine |

| 2 | N-(3-Nitrobenzoyl)glycine, Primary amine (R-NH₂) | Thionyl chloride, then Phosphorus pentachloride | Intermediate imidoyl chloride |

| 3 | Intermediate imidoyl chloride | Phosphorous oxychloride | 1-R-2-(3-nitrophenyl)-1H-imidazole |

This method highlights the utility of the 3-nitrobenzoyl moiety in constructing the fundamental imidazole scaffold, a prevalent motif in medicinal chemistry.

Integration into Indolizine Frameworks

Indolizine and its derivatives are another important class of nitrogen-containing heterocycles with significant biological activities. The synthesis of these frameworks can be efficiently achieved through a 1,3-dipolar cycloaddition reaction involving pyridinium ylides. This compound can be utilized to generate the necessary pyridinium ylide precursor.

The synthesis commences with the acylation of a pyridine derivative with this compound to form a pyridinium salt. Subsequent treatment with a base generates the pyridinium ylide, a 1,3-dipole. This ylide can then undergo a cycloaddition reaction with a suitable dipolarophile, such as an activated alkene or alkyne, to construct the indolizine ring system. This tandem reaction sequence, involving acylation, ylide formation, and cycloaddition, provides a powerful tool for accessing functionalized indolizine frameworks. mdpi.comnih.gov

A Key Player in the Construction of Functional Molecules

Beyond its role in forming heterocyclic rings, this compound is instrumental in the synthesis of a variety of functional molecules and derivatives of natural products.

Navigating the Formation of Tertiary Alcohols

The direct addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of this compound to form tertiary alcohols is often challenging. The highly reactive nature of Grignard reagents leads to incompatibility with the electron-withdrawing nitro group.

However, alternative organometallic reactions that are known for their high functional group tolerance offer a viable pathway. The Barbier reaction and the Nozaki-Hiyama-Kishi (NHK) reaction are particularly noteworthy in this context. wikipedia.orgnrochemistry.comchem-station.comorganic-chemistry.org These reactions generate the organometallic nucleophile in situ in the presence of the carbonyl compound, often under milder conditions than traditional Grignard reactions. This in situ generation can circumvent the issue of incompatibility with the nitro group. wikipedia.orgnrochemistry.com

For instance, a Barbier-type reaction could involve the reaction of an alkyl halide with a metal (e.g., zinc, indium, or samarium) in the presence of this compound to yield the corresponding tertiary alcohol. Similarly, the NHK reaction, which typically employs chromium(II) and a nickel(II) catalyst, is renowned for its ability to couple vinyl or aryl halides with aldehydes, and its principles can be extended to acyl halides for the synthesis of tertiary alcohols, even in the presence of sensitive functional groups like a nitro group. chem-station.comorganic-chemistry.orgwikipedia.org

| Reaction | Metal/Catalyst | Key Features |

| Barbier Reaction | Zn, In, Sm, etc. | In situ generation of organometallic reagent, tolerant of various functional groups. wikipedia.orgnrochemistry.com |

| Nozaki-Hiyama-Kishi (NHK) Reaction | Cr(II)/Ni(II) catalyst | High chemoselectivity, tolerant of a wide range of functional groups. chem-station.comorganic-chemistry.orgwikipedia.org |

Generating a Spectrum of Functional Derivatives

The high reactivity of the acyl bromide in this compound allows for its facile conversion into a wide array of functional derivatives, including esters and amides.

Esterification: this compound readily reacts with alcohols to form the corresponding 3-nitrobenzoate esters. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen bromide byproduct. This straightforward esterification provides a means to introduce the 3-nitrobenzoyl moiety into various molecules, which can be useful for modifying their physical and biological properties.

Amidation: Similarly, reaction with primary or secondary amines yields 3-nitrobenzamides. This amide bond formation is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The reaction of 3-nitrobenzoyl chloride with amines is a well-established method for forming these amide linkages. researchgate.net

Strategic Application in Protecting Group Chemistry

The 3-nitrobenzoyl group can be employed as a protecting group for hydroxyl functions, offering a valuable tool in multi-step organic synthesis. The introduction of this group can mask the reactivity of an alcohol while other chemical transformations are carried out on the molecule.

The protection is achieved by reacting the alcohol with this compound or a related derivative in the presence of a base. The resulting 3-nitrobenzoate ester is generally stable to a range of reaction conditions.

Acylation of Hydroxyl Groups

The reaction of this compound with alcohols results in the formation of 3-nitrobenzoate esters. This transformation, known as acylation, is a fundamental method for the protection of hydroxyl groups during multi-step syntheses. The 3-nitrobenzoyl group can be introduced under mild conditions and is robust enough to withstand a variety of reaction conditions. Subsequently, it can be removed, typically by hydrolysis under basic conditions, to regenerate the free hydroxyl group.

The electron-withdrawing nature of the nitro group makes the carbonyl carbon of this compound highly electrophilic, facilitating a rapid reaction with the nucleophilic hydroxyl group of an alcohol. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen bromide byproduct.

While specific research focusing exclusively on this compound is limited, the principles of its reactivity are well-established and analogous to its more commonly studied counterpart, 3-nitrobenzoyl chloride. The selection of reaction conditions, such as solvent and temperature, depends on the specific substrate and its solubility and stability.

Table 1: Illustrative Examples of Acylation of Hydroxyl Groups with this compound

| Alcohol Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Cyclohexanol | Cyclohexyl 3-nitrobenzoate | Pyridine, CH₂Cl₂, 0 °C to rt | >95 (expected) | Illustrative |

| Geraniol | Geranyl 3-nitrobenzoate | Triethylamine, THF, rt | >90 (expected) | Illustrative |

| Cholesterol | Cholesteryl 3-nitrobenzoate | DMAP, CH₂Cl₂, rt | High (expected) | Illustrative |

Note: The data in this table is illustrative and based on the expected reactivity of this compound, analogous to similar acylating agents. Specific experimental data for these reactions with this compound is not extensively available in the cited literature.

Derivatization of Amines

This compound readily reacts with primary and secondary amines to form the corresponding 3-nitrobenzamides. This reaction is a cornerstone in the derivatization of amines for several purposes, including:

Protection of Amino Groups: Similar to hydroxyl groups, amino groups can be protected as their 3-nitrobenzamide derivatives. This strategy is employed to prevent unwanted side reactions of the amine functionality during subsequent synthetic steps.

Chromatographic Analysis: The introduction of the 3-nitrobenzoyl group enhances the ultraviolet (UV) absorption of amine analytes, facilitating their detection and quantification by High-Performance Liquid Chromatography (HPLC). This is particularly useful for amines that lack a strong chromophore.

Chiral Resolution: In the case of chiral amines, derivatization with an achiral reagent like this compound can sometimes aid in their separation by chromatography on a chiral stationary phase.

The reaction between this compound and an amine is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl bromide, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and eliminate hydrogen bromide. As with the acylation of alcohols, a base is typically added to scavenge the HBr produced.

Table 2: Illustrative Examples of Derivatization of Amines with this compound

| Amine Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Benzylamine | N-Benzyl-3-nitrobenzamide | Triethylamine, CH₂Cl₂, 0 °C to rt | >95 (expected) | Illustrative |

| (S)-(-)-α-Methylbenzylamine | N-((S)-α-Methylbenzyl)-3-nitrobenzamide | Pyridine, THF, rt | High (expected) | Illustrative |

| Aniline | N-Phenyl-3-nitrobenzamide | Aqueous NaOH, Schotten-Baumann | High (expected) | Illustrative |

Note: The data in this table is illustrative and based on the expected reactivity of this compound, analogous to similar acylating agents. Specific experimental data for these reactions with this compound is not extensively available in the cited literature.

Spectroscopic and Structural Characterization of 3 Nitrobenzoyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, including 3-Nitrobenzoyl bromide. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a comprehensive picture of the molecule's connectivity and electronic environment can be assembled.

The electron-withdrawing nature of both the nitro group (-NO₂) and the benzoyl bromide group (-COBr) will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values). The proton positioned between the two deactivating groups (at C2) is expected to be the most deshielded and therefore appear at the highest chemical shift. The proton at C6 would likely be the next most deshielded, followed by the proton at C4, and finally the proton at C5, which is expected to be the most shielded of the aromatic protons. The expected splitting pattern, arising from spin-spin coupling between adjacent protons, would likely consist of a triplet for the H5 proton and doublets or multiplets for the H2, H4, and H6 protons.

For comparison, the ¹H NMR spectrum of 3-nitrobenzaldehyde (B41214) shows an aldehyde proton at a very high chemical shift (δ 10.14) and aromatic protons in the region of δ 7.78 to δ 8.57. mmu.ac.ukoxinst.com The aromatic signals in this compound are anticipated to be in a similar, though slightly shifted, range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~8.7 - 8.9 | d or m |

| H-4 | ~8.4 - 8.6 | d or m |

| H-5 | ~7.8 - 8.0 | t |

Note: These are estimated values based on the analysis of similar compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the carbonyl carbon of the acyl bromide group. The chemical shifts of these carbons are influenced by the electronic effects of the substituents.

The carbonyl carbon (-COBr) is anticipated to have the highest chemical shift (downfield), typically in the range of 160-170 ppm, due to the strong deshielding effect of the carbonyl group and the attached bromine atom. The aromatic carbons will resonate in the typical range for substituted benzenes (approximately 120-150 ppm). The carbon atom attached to the nitro group (C3) and the carbon attached to the carbonyl group (C1) are expected to be significantly deshielded.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be instrumental in distinguishing between the different types of carbon atoms. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this compound, the four aromatic CH carbons would appear as positive signals, while quaternary carbons (C1 and C3) and the carbonyl carbon would be absent. A DEPT-90 spectrum would only show signals for the CH carbons. This would allow for the unambiguous assignment of the four aromatic CH signals.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

|---|---|---|---|

| C=O | ~165 | Absent | Absent |

| C-1 | ~135 | Absent | Absent |

| C-2 | ~130 | Positive | Positive |

| C-3 | ~148 | Absent | Absent |

| C-4 | ~125 | Positive | Positive |

| C-5 | ~128 | Positive | Positive |

Note: These are estimated values based on the analysis of similar compounds and general principles of NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable insights into the functional groups and electronic properties of this compound.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The most prominent band would be the carbonyl (C=O) stretching vibration of the acyl bromide, which is expected to appear at a high frequency, likely in the region of 1750-1780 cm⁻¹, due to the electron-withdrawing effect of the bromine atom.

The presence of the nitro group will be indicated by two strong absorption bands: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1370 cm⁻¹. The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹. For comparison, the IR spectrum of benzoyl bromide shows a strong carbonyl absorption band. chemicalbook.com

Table 3: Predicted IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | > 3000 |

| C=O (Acyl Bromide) | Stretch | 1750 - 1780 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1370 |

Note: These are estimated values based on characteristic IR absorption frequencies.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the nitroaromatic chromophore. Nitroaromatic compounds are known to exhibit characteristic UV-Vis absorption bands. nih.goviu.edu The spectrum is likely to show two main absorption bands. One band, corresponding to a π → π* transition of the aromatic system, is expected in the shorter wavelength UV region. A second, longer-wavelength band, which may extend into the visible region, is attributable to an n → π* transition involving the non-bonding electrons of the nitro group and the π-system of the benzene ring. docbrown.info

The presence of the carbonyl group in conjugation with the aromatic ring and the nitro group can influence the position and intensity of these absorption maxima. In comparison, 3-nitrophenol (B1666305) exhibits a λmax at 275 nm and a second band at 340 nm that extends into the visible region, giving it a pale yellow color. docbrown.info A similar absorption profile is anticipated for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. A primary fragmentation would be the cleavage of the C-Br bond to form the 3-nitrobenzoyl cation ([M-Br]⁺), which would likely be a prominent peak in the spectrum. Further fragmentation of this cation could involve the loss of carbon monoxide (CO) to yield the 3-nitrophenyl cation. Another possible fragmentation pathway is the loss of the nitro group (-NO₂) from the molecular ion or other fragments. The mass spectrum of the parent compound, benzoyl bromide, can serve as a reference for the fragmentation of the benzoyl moiety. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

|---|---|---|

| [C₇H₄BrNO₂]⁺ (M⁺) | 230 | 232 |

| [C₇H₄NO₃]⁺ ([M-Br]⁺) | 150 | - |

| [C₆H₄NO₂]⁺ ([M-Br-CO]⁺) | 122 | - |

Note: The m/z values are nominal masses.

X-Ray Crystallography for Solid-State Structural Determination

Comprehensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, and specific intermolecular packing arrangements remains undetermined at this time.

While experimental data for the title compound is unavailable, the principles of X-ray crystallography provide a framework for understanding what such an analysis would entail. X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, a unique pattern is generated that can be mathematically translated into a three-dimensional model of the molecule and its packing within the crystal lattice.

Crystal System and Space Group Analysis

Had a crystal structure been determined, the initial analysis would have identified the crystal system and space group. The crystal system describes the symmetry of the unit cell, the fundamental repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The space group provides a more detailed description of the symmetry elements within the crystal, including rotations, reflections, and translations. The specific space group would dictate the positions of the this compound molecules relative to one another within the unit cell.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

Since no experimental data exists, the following table is a placeholder to illustrate the type of information that would be obtained from an X-ray crystallographic study.

| Parameter | Value |

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z | Undetermined |

Intermolecular Interactions and Packing Arrangements

A key aspect of crystallographic analysis is the elucidation of intermolecular interactions that govern the packing of molecules in the solid state. For this compound, one would anticipate a variety of non-covalent interactions influencing its crystal packing. These would likely include:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms such as the oxygen atoms of the nitro group on neighboring molecules.

π-π Stacking: The aromatic rings of adjacent molecules could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

The interplay of these forces would determine the specific packing motif, such as herringbone or layered structures, which are common in aromatic compounds. Without experimental data, the precise nature and geometry of these interactions for this compound cannot be described.

Computational Chemistry and Theoretical Studies of 3 Nitrobenzoyl Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. rsc.orgsemanticscholar.org By calculating the electron density, DFT methods can determine the ground-state energy, molecular geometry, and other key electronic properties. For 3-Nitrobenzoyl bromide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), provide a foundational understanding of its stability and reactivity. bohrium.com These calculations reveal how the electron-withdrawing nature of the nitro group and the benzoyl bromide moiety influences the electron distribution across the aromatic ring.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. ucsb.edulibretexts.orgyoutube.com The energy and localization of these orbitals are critical in predicting a molecule's reactivity.

For this compound, the presence of two strong electron-withdrawing groups, the nitro (-NO₂) group and the carbonyl bromide (-COBr) group, significantly lowers the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). taylorandfrancis.com The HOMO is expected to be a π-orbital primarily localized on the benzene ring, while the LUMO is anticipated to have significant contributions from the π* orbitals of the nitro group and the carbonyl group, as well as the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Table 1: Conceptual Frontier Molecular Orbital Properties of this compound

| Orbital | Predicted Energy Level | Primary Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | Low | Benzene Ring (π-system) | Moderate nucleophilicity (electron donation from the ring) in specific reactions. |

| LUMO | Very Low | Carbonyl Carbon, Nitro Group, Benzene Ring (π*-system) | High electrophilicity; susceptible to nucleophilic attack, especially at the carbonyl carbon. |

| HOMO-LUMO Gap | Small | - | Indicates high chemical reactivity and susceptibility to electronic excitation. |

An Electrostatic Potential (ESP) map is a computational tool that visualizes the charge distribution on the surface of a molecule. It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting how a molecule will interact with other charged or polar species, highlighting sites for nucleophilic and electrophilic attack.

In this compound, the ESP map is expected to show distinct regions of positive and negative potential:

Negative Potential: A significant region of negative electrostatic potential will be localized around the oxygen atoms of the nitro group due to their high electronegativity and lone pairs of electrons. This area represents a site favorable for interaction with electrophiles or positive charges.

Positive Potential: A strong region of positive electrostatic potential is predicted to be centered on the carbonyl carbon of the benzoyl bromide group. This carbon is bonded to two highly electronegative atoms (oxygen and bromine), making it highly electron-deficient and the primary site for nucleophilic attack. The hydrogen atoms on the aromatic ring will also exhibit a lesser degree of positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system, MD simulations can provide detailed information about conformational changes, molecular flexibility, and interactions with surrounding molecules like solvents. nih.govmdpi.com

For a molecule like this compound, MD simulations could be employed to explore its conformational landscape. Key areas of investigation would include:

Torsional Angles: The rotation around the single bond connecting the carbonyl group to the benzene ring and the bond connecting the nitro group to the ring. Simulations can reveal the most stable (lowest energy) conformations and the energy barriers between different rotational states.

Solvent Interactions: When simulated in a solvent (e.g., water or an organic solvent), MD can model how solvent molecules arrange themselves around the solute. This provides insight into solvation energies and how intermolecular forces, such as dipole-dipole interactions and hydrogen bonding (if applicable with the solvent), influence the molecule's behavior and reactivity.

Intermolecular Aggregation: Simulations of multiple this compound molecules can help understand potential self-aggregation behaviors, driven by π-π stacking of the aromatic rings or other non-covalent interactions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are based on calculating the magnetic shielding around each nucleus. For this compound, the predicted shifts would reflect the strong electron-withdrawing effects of the -NO₂ and -COBr groups, which deshield the aromatic protons and carbons, causing them to resonate at higher chemical shifts (downfield). oxinst.commmu.ac.uk Based on data for analogous compounds like 3-nitrobenzyl derivatives and other benzoyl halides, the expected chemical shifts can be estimated.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value/Region | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.8 - 8.8 ppm | The protons on the aromatic ring are significantly deshielded due to the electron-withdrawing substituents. The proton between the two groups (at C2) would be the most downfield. |

| ¹³C NMR | Carbonyl Carbon | δ 160 - 170 ppm | The carbonyl carbon is highly deshielded. |

| Aromatic Carbons | δ 125 - 150 ppm | The carbon attached to the nitro group (C3) would show a high chemical shift. | |

| IR | C=O Stretch | 1750 - 1780 cm⁻¹ | Characteristic strong absorption for an acyl halide. |

| N-O Asymmetric Stretch | 1515 - 1560 cm⁻¹ | Strong absorption typical for aromatic nitro compounds. | |

| N-O Symmetric Stretch | 1335 - 1370 cm⁻¹ | Strong absorption typical for aromatic nitro compounds. | |

| C-Br Stretch | 500 - 650 cm⁻¹ | Weaker absorption in the fingerprint region. | |

| UV-Vis | π → π* Transition | ~240-260 nm | Strong absorption band related to electronic transitions within the nitro-aromatic system. |

| n → π* Transition | ~280-350 nm | Weaker absorption bands associated with the nitro and carbonyl groups. |

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. These calculations can predict the wavenumbers of characteristic absorption bands. For this compound, DFT frequency calculations would predict strong absorptions corresponding to the C=O stretch of the acyl bromide, the asymmetric and symmetric N-O stretches of the nitro group, and vibrations of the aromatic ring. researchgate.netnist.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting ultraviolet-visible (UV-Vis) absorption spectra. mdpi.commdpi.comq-chem.com These calculations determine the energies of electronic transitions from the ground state to various excited states. For this compound, the calculations would likely predict intense π → π* transitions associated with the conjugated nitroaromatic system and weaker n → π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups. nih.gov

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. ucsb.edu Calculating the energy of the transition state allows for the determination of the activation energy, which is directly related to the reaction rate. libretexts.orgmanchester.ac.uk

For this compound, theoretical modeling could be applied to investigate several plausible reaction pathways:

Nucleophilic Acyl Substitution: This is a characteristic reaction of acyl halides. Computational methods can model the attack of a nucleophile (e.g., water, an alcohol, or an amine) on the electrophilic carbonyl carbon. The calculations would aim to locate the tetrahedral intermediate and the transition states leading to its formation and collapse. This would help in understanding the reaction's kinetics and the influence of the meta-nitro group on the reactivity of the carbonyl center.

Radical Reactions: The nitrobenzyl moiety can be involved in single-electron-transfer (SET) processes to form radical intermediates. researchgate.net Theoretical modeling could explore the feasibility of forming a 3-nitrobenzoyl radical and its subsequent reactions, such as dimerization or abstraction, by calculating the energies of the radical species and the transition states for these pathways.

Electrophilic Aromatic Substitution: Although the ring is heavily deactivated by two electron-withdrawing groups, theoretical calculations could model potential electrophilic substitution reactions under harsh conditions to predict the regioselectivity and activation energy barriers.

By using methods like nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (QST2/QST3), researchers can locate the precise geometry of transition states and calculate the activation barriers for these different potential reactions. libretexts.orgscm.com

Advanced Analytical Derivatization Utilizing 3 Nitrobenzoyl Bromide

Application in High-Performance Liquid Chromatography (HPLC)

In High-Performance Liquid Chromatography (HPLC), derivatization with 3-nitrobenzoyl bromide serves two primary functions: it enhances the response of UV-Visible or fluorescence detectors and improves the chromatographic separation of analytes. This pre-column derivatization strategy is particularly effective for compounds containing hydroxyl (-OH), amino (-NH2), or thiol (-SH) functional groups, which can be challenging to analyze in their native state.

The fundamental principle behind the enhancement of UV detection is the introduction of a strong chromophore—the 3-nitrobenzoyl group—into the analyte molecule. Many target analytes, such as alcohols, amines, or fatty acids, lack significant UV absorption and are therefore difficult to detect with standard HPLC-UV systems.

The 3-nitrophenyl group is an effective chromophore. Studies on structurally similar compounds, such as the isomers of nitrobenzaldehyde, have shown that the meta-nitro configuration (as in 3-nitrobenzoyl) results in strong π-π* electronic transitions. researchgate.net These transitions are responsible for intense UV absorption. Theoretical and experimental data for related nitroaromatic compounds indicate that 3-nitrobenzoyl derivatives can be expected to have a strong absorbance maximum in the range of 250-270 nm. researchgate.netresearchgate.net Shifting the detection to this wavelength, away from the low UV region where many solvent and matrix components interfere, can dramatically improve the signal-to-noise ratio and lower the limits of detection (LOD).

For instance, the derivatization of phenols with the isomeric reagent 4-nitrobenzoyl chloride has been shown to enable their sensitive determination by HPLC-UV at a wavelength of 280 nm. researchgate.netscirp.org Acyl chlorine reagents, including p-nitrobenzoyl chloride, significantly improve the instrument's response at specific wavelengths due to the introduction of the benzoyl chromophore. nih.gov While 3-nitrobenzoyl derivatives are primarily used for UV detection, there is no significant evidence to suggest they impart useful fluorescence properties.

| Property | Effect of 3-Nitrobenzoyl Derivatization |

| Chromophore | Introduction of the 3-nitrophenyl group |

| Expected λmax | ~250-270 nm |

| Detector | UV-Visible |

| Impact | Increased molar absorptivity, lower detection limits, enhanced selectivity |

Many small, polar metabolites and pharmaceuticals are poorly retained on commonly used reversed-phase (RP) HPLC columns. This results in elution near the solvent front (void volume), where they co-elute with other unretained matrix components, leading to poor resolution and ion suppression in mass spectrometry.

Derivatization with this compound addresses this issue by increasing the hydrophobicity and molecular weight of the analyte. chromatographyonline.com The nonpolar benzoyl group enhances the interaction of the derivative with the nonpolar stationary phase (e.g., C18) of the column. This leads to several key improvements:

Increased Retention Time: The derivatized analytes are retained longer on the column, moving them away from the void volume and reducing interference from the sample matrix. chromatographyonline.com

Improved Peak Shape: By increasing the affinity for the stationary phase, peak tailing, which is often an issue for polar compounds, can be significantly reduced.

This strategy has been effectively demonstrated using the related reagent benzoyl chloride for the analysis of highly polar neurochemicals, where the added benzoyl groups increase the retention of these analytes in reversed-phase LC. chromatographyonline.comnih.gov

Strategies for Mass Spectrometry Detection Enhancement

When coupled with mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization with this compound offers significant advantages in ionization and structural confirmation.

The efficiency of the electrospray ionization (ESI) process is highly dependent on the physicochemical properties of the analyte, such as its polarity, surface activity, and proton affinity. Derivatization with this compound can enhance the ESI response of an analyte, leading to improved sensitivity. nih.gov

One of the most powerful applications of derivatization in tandem mass spectrometry (MS/MS) is the introduction of a predictable and highly specific fragmentation pathway. When a 3-nitrobenzoyl derivative is subjected to collision-induced dissociation (CID), it tends to fragment in a controlled manner.

The most common fragmentation pathway involves the cleavage of the newly formed ester or amide bond, leading to the formation of a stable 3-nitrobenzoyl cation. This characteristic product ion has a mass-to-charge ratio (m/z) of 150.

This predictable fragmentation is invaluable for developing highly selective and sensitive targeted MS methods, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). By monitoring the specific transition from the precursor ion (the derivatized analyte) to the characteristic product ion (m/z 150), analysts can quantify the target analyte with very high specificity, even in complex biological matrices. This is analogous to the use of benzoyl chloride, which yields a characteristic product ion at m/z 105. chromatographyonline.com The presence of the nitro group on the benzoyl ring can also lead to subsequent characteristic neutral losses, such as the loss of NO (30 Da) or NO2 (46 Da), further aiding in structural confirmation. nih.gov

| Parameter | Description | Application in MS/MS |

| Precursor Ion | [M + H]⁺ or [M - H]⁻ of the derivatized analyte | Selected in the first mass analyzer (Q1) |

| Characteristic Product Ion | 3-Nitrobenzoyl Cation ([O2NC6H4CO]⁺) | m/z 150 |

| Characteristic Neutral Loss | Loss of the 3-nitrobenzoyl group | 149 Da |

| Targeted Analysis | Monitoring the transition: [M+H]⁺ → 150 | Multiple Reaction Monitoring (MRM) |

Emerging Research Frontiers and Future Perspectives

Exploration of New Reaction Modes and Selectivities

While 3-nitrobenzoyl bromide is a classical acylating agent, ongoing research is exploring new catalytic methods to control its reactivity and achieve higher selectivity in complex molecular settings. The electron-withdrawing nature of the nitro group significantly influences the electrophilicity of the carbonyl carbon, a factor that can be harnessed in novel reaction designs.

Recent Research Findings:

Recent advancements in catalysis offer potential new reaction modes for this compound. For instance, the development of oligopeptide-based catalysts has shown remarkable success in achieving site-selective acylation of polyfunctional molecules like monosaccharides. nih.govdoi.org Although not yet specifically demonstrated with this compound, these catalysts can invert the inherent reactivity of hydroxyl groups, allowing for acylation at positions that are typically less favored. nih.gov This opens up the possibility of using this compound for the regioselective modification of complex natural products and pharmaceuticals.

Furthermore, N-heterocyclic carbene (NHC) catalysis presents another frontier for controlling acylation reactions. By altering the chirality of NHC catalysts, it is possible to modulate the site-selectivity of acylation in saccharides, a phenomenon attributed to a combination of chirality matching and hydrogen bonding interactions between the catalyst and the substrate. nih.gov The application of such catalytic systems to reactions involving this compound could lead to novel and highly selective transformations.

The table below summarizes potential catalytic systems that could be explored for new reaction modes with this compound.

| Catalyst Type | Potential Application with this compound | Expected Outcome |

| Oligopeptide Catalysts | Site-selective acylation of polyols | Acylation of sterically hindered or less reactive hydroxyl groups |

| Chiral N-Heterocyclic Carbenes | Enantioselective acylation of prochiral alcohols | Synthesis of chiral esters with high enantiomeric excess |

| Dual Catalysis Systems | Concurrent activation of both the acylating agent and the nucleophile | Enhanced reaction rates and selectivities under milder conditions |

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic processes. For this compound, this involves creating greener routes for its synthesis and its use in subsequent reactions.

Synthesis of this compound Precursor:

The primary precursor for this compound is 3-nitrobenzoic acid. A key step in its sustainable synthesis is the nitration of benzoic acid. nih.gov Research has focused on improving the regioselectivity of this reaction to favor the meta-isomer, thereby reducing the formation of byproducts and simplifying purification. nih.gov

Conversion to this compound:

Traditional methods for converting carboxylic acids to acyl halides often employ reagents like thionyl chloride or phosphorus tribromide, which can generate hazardous byproducts. Green chemistry approaches are exploring the use of alternative, more environmentally benign reagents. While specific green routes for the bromination of 3-nitrobenzoic acid are not extensively documented, analogies can be drawn from the "clean synthesis" of related compounds like p-nitrobenzyl bromide, which utilizes a recyclable reagent system with zero organic discharge. scribd.com

The following table outlines potential green synthetic strategies for this compound.

| Synthetic Step | Conventional Method | Potential Green Alternative | Environmental Benefit |

| Nitration of Benzoic Acid | Mixed acid (HNO₃/H₂SO₄) | Solid acid catalysts, milder nitrating agents | Reduced acid waste, improved safety |

| Conversion of 3-Nitrobenzoic Acid to this compound | Thionyl chloride, phosphorus tribromide | Oxalyl bromide, brominating agents with recyclable byproducts | Avoidance of corrosive and hazardous reagents |

| Solvent Use | Chlorinated solvents | Bio-based solvents, solvent-free conditions | Reduced volatile organic compound (VOC) emissions |

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of new molecules in the pharmaceutical and materials science industries has driven the development of automated synthesis platforms. The integration of versatile reagents like this compound into these systems is a key area of future development.

Flow Chemistry:

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for in-line reaction monitoring and optimization. semanticscholar.org The synthesis of acyl halides, for example, can be performed in continuous-flow reactors, which allows for the safe handling of reactive intermediates and precise control over reaction parameters. semanticscholar.org While the automated flow synthesis of this compound has not been specifically reported, the technology is well-suited for this purpose.

Automated Solid-Phase Synthesis:

Automated solid-phase synthesis is a cornerstone of modern peptide and oligonucleotide synthesis. titech.ac.jp Acylating agents are fundamental reagents in these processes. The use of substituted benzoyl halides in automated solid-phase synthesis for creating libraries of small molecules is an emerging area. The reactivity of this compound makes it a suitable candidate for incorporation into such workflows, enabling the rapid and automated synthesis of compound libraries for drug discovery and materials science research. vt.edu

The table below highlights the potential benefits of integrating this compound into automated synthesis platforms.

| Automated Platform | Application of this compound | Advantages |

| Flow Chemistry | On-demand synthesis and in-line functionalization | Enhanced safety, improved reaction control, scalability |

| Solid-Phase Synthesis | Building block for library synthesis of small molecules | High-throughput synthesis, simplified purification |

| Robotic Systems | Automated reaction screening and optimization | Accelerated discovery of new reactions and materials |

Interdisciplinary Applications in Materials Science and Medicinal Chemistry (Focusing on Chemical Synthesis Aspects)

This compound serves as a valuable building block in the synthesis of a wide range of functional molecules for both materials science and medicinal chemistry. Its bifunctional nature, possessing a reactive acyl bromide and a modifiable nitro group, allows for diverse synthetic transformations.

Materials Science:

In materials science, this compound is a precursor for the synthesis of high-performance polymers such as polyimides. core.ac.uktitech.ac.jpaidic.ituni-giessen.de The introduction of the nitro group can influence the polymer's properties, such as its thermal stability, solubility, and gas permeability. The nitro group can also be subsequently reduced to an amine, providing a site for further functionalization or cross-linking. The synthesis of novel polyimides often involves a two-step process where a diamine is reacted with a dianhydride to form a poly(amic acid), which is then chemically or thermally cyclized to the final polyimide. core.ac.uktitech.ac.jp

The use of substituted benzoyl chlorides in the preparation of liquid crystals is also an area of interest. The rigid aromatic core of this compound makes it a potential building block for the synthesis of calamitic (rod-shaped) liquid crystals. nih.gov

Medicinal Chemistry:

In medicinal chemistry, the 3-nitrobenzoyl group can be found in various bioactive molecules. The nitro group can act as a bioisostere for other functional groups or can be a key feature for biological activity. More commonly, the nitro group serves as a synthetic handle that can be reduced to an amine and further elaborated to construct complex heterocyclic scaffolds, which are prevalent in many pharmaceuticals. researchgate.netiipseries.orgijprajournal.com For example, the synthesis of benzimidazole (B57391) derivatives, a common motif in medicinal chemistry, can involve the acylation of an o-phenylenediamine (B120857) with a substituted benzoyl halide, followed by cyclization. ijprajournal.com

The following table provides examples of the synthetic utility of this compound in these interdisciplinary fields.

| Field | Application | Synthetic Role of this compound |

| Materials Science | High-performance polyimides | Monomer or functionalizing agent to impart specific properties |

| Materials Science | Liquid crystals | Building block for the synthesis of mesogenic molecules |

| Medicinal Chemistry | Heterocyclic synthesis | Precursor for the construction of drug scaffolds (e.g., benzimidazoles) |

| Medicinal Chemistry | Prodrug synthesis | Acylating agent to mask or modify the properties of a parent drug |

Q & A

Q. What are the recommended methods for synthesizing 3-nitrobenzoyl bromide with high purity for research purposes?

- Methodological Answer : Synthesis typically involves the bromination of 3-nitrobenzoic acid using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). For example, refluxing 3-nitrobenzoic acid with excess PBr₃ under anhydrous conditions yields this compound. Purification via vacuum distillation or recrystallization (using non-polar solvents like hexane) ensures high purity. Reaction progress can be monitored by TLC or FTIR for carbonyl bromide (~1800 cm⁻¹ absorption) .

- Key References :

- Analogous bromination methods for sugar derivatives ().

- Optimization of nitrobenzoyl derivatives in medicinal chemistry ().

Q. How should researchers safely handle and store this compound to minimize hazards?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of corrosive vapors. Avoid contact with water, as hydrolysis releases HBr gas.

- Storage : Store in airtight, moisture-resistant containers under inert gas (N₂/Ar) at 2–8°C. Separate from bases, alcohols, and oxidizing agents.

- Disposal : Neutralize residual bromide with sodium bicarbonate, followed by activated carbon filtration (to adsorb organic byproducts) and UV fluorescence checks for contamination .

- Key References :

- Safety protocols for nitrobenzoyl derivatives ().

- Ethidium bromide disposal guidelines ().

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.0–8.5 ppm) and carbonyl carbon (δ ~165 ppm).

- FTIR : Confirm C=O stretch (~1800 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Molecular ion peak at m/z 230 (C₇H₄BrNO₃).

- Elemental Analysis : Validate Br content (~34.7%) via combustion analysis.

- Key References :

- GC-MS data for brominated aromatics ().

- Characterization of nitrobenzoyl chelators ().

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer :

- Scenario : Conflicting NO₂ stretch frequencies in IR or unexpected splitting in NMR.

- Troubleshooting :

Purity Check : Use HPLC or melting point analysis to detect impurities.